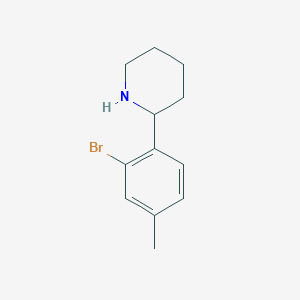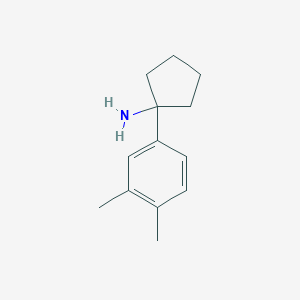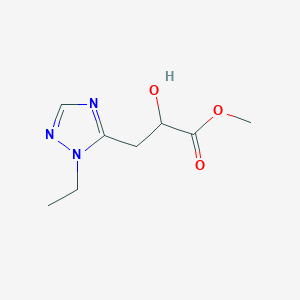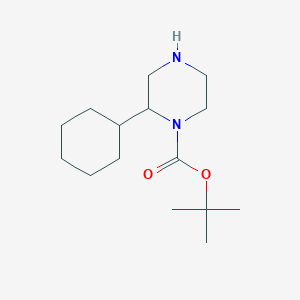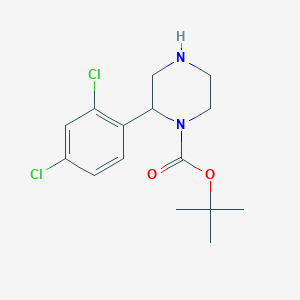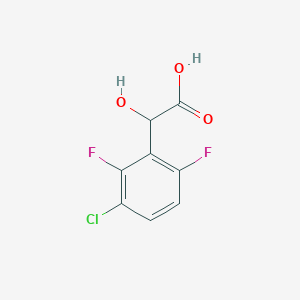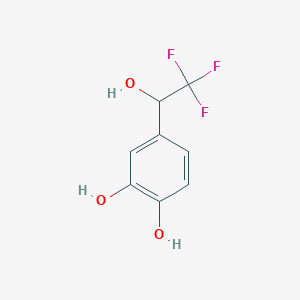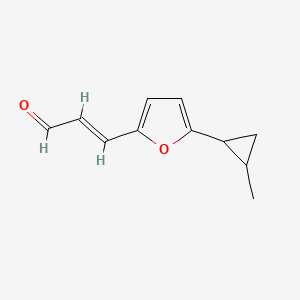
3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a furan ring substituted with a 2-methylcyclopropyl group and an acrylaldehyde moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to various reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the acrylaldehyde moiety are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylfuran-2-yl)acrylaldehyde: Similar structure but lacks the 2-methylcyclopropyl group.
5-Nitrofuran-2-carbaldehyde: Contains a nitro group instead of the 2-methylcyclopropyl group.
Uniqueness
3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other furan derivatives .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-8-7-10(8)11-5-4-9(13-11)3-2-6-12/h2-6,8,10H,7H2,1H3/b3-2+ |
InChI Key |
AFSVDTUMQPKXAA-NSCUHMNNSA-N |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C/C=O |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


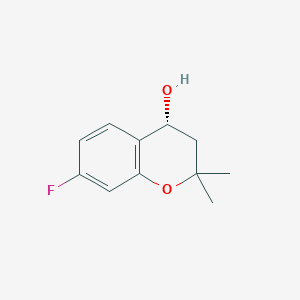
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
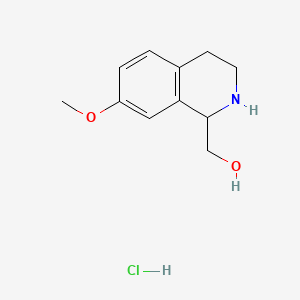
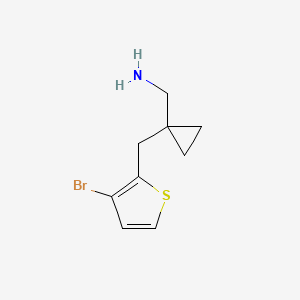
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
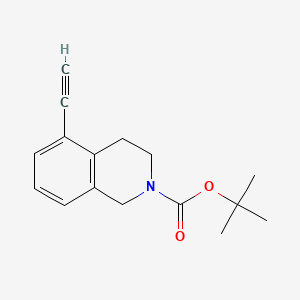
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
